2-Acetylthiophene-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLGXNRCRGYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of 2-Acetylthiophene-3-carbonitrile
The construction of the this compound molecule is most effectively approached through multi-step sequences. These methods allow for the controlled introduction of the acetyl and carbonitrile groups onto the thiophene (B33073) core.
Direct Synthetic Routes
Direct synthetic routes to this compound, where the thiophene ring is formed with both the acetyl and cyano groups in their final positions in a single reaction, are not prominently described in the scientific literature. The inherent reactivity and directing effects of the acetyl and cyano groups make their simultaneous introduction in a one-pot cyclization challenging.
Multi-Step Approaches from Simpler Thiophene Precursors
A more feasible and documented approach involves the construction of a thiophene ring bearing functional groups that can be subsequently converted into the desired acetyl and carbonitrile moieties. A prominent strategy involves the Gewald reaction to synthesize a 2-aminothiophene derivative, which then undergoes a Sandmeyer reaction.
Gewald Reaction to form 3-Acetyl-2-aminothiophene:
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. nih.govwikipedia.orgnih.govdoaj.orgresearchgate.net In a key variation applicable to the synthesis of a precursor for this compound, cyanoacetone is reacted with an α-mercaptoaldehyde or its equivalent, such as 1,4-dithian-2,5-diol, in the presence of a base like triethylamine. nih.govnih.govdoaj.orgresearchgate.net This reaction proceeds through a Knoevenagel condensation followed by the addition of elemental sulfur and subsequent cyclization to yield 3-acetyl-2-aminothiophene. wikipedia.org
| Reactants | Reagents/Conditions | Product |
| Cyanoacetone, 1,4-Dithian-2,5-diol, Elemental Sulfur | Triethylamine, DMF, 60 °C | 3-Acetyl-2-aminothiophene |
Sandmeyer Reaction to Introduce the Carbonitrile Group:
The resulting 3-acetyl-2-aminothiophene serves as a crucial intermediate. The 2-amino group can be converted to a cyano group via the Sandmeyer reaction. wikipedia.orgnih.gov This classic transformation involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt then displaces the diazonium group with a nitrile, yielding the target molecule, this compound. wikipedia.org
| Starting Material | Reagents/Conditions | Product |
| 3-Acetyl-2-aminothiophene | 1. NaNO₂, HCl (Diazotization) 2. CuCN (Cyanation) | This compound |
Precursor Synthesis and Functionalization
The successful synthesis of this compound is heavily reliant on the efficient preparation and functionalization of its precursors.
Generation of Acetylthiophene Intermediates
The primary precursor for many synthetic routes is 2-acetylthiophene (B1664040) itself. This compound is readily prepared through the Friedel-Crafts acylation of thiophene.
Introduction of Carbonitrile Functionality
The introduction of the carbonitrile group at the 3-position of a pre-existing 2-acetylthiophene ring is challenging due to the directing effects of the acetyl group, which favors substitution at the 5-position. Therefore, the strategy of building the ring with a precursor to the cyano group, such as the amino group in the Gewald synthesis, is a more effective approach. The subsequent conversion of the amino group to a nitrile via the Sandmeyer reaction is a well-established method for introducing this functionality onto aromatic rings. wikipedia.orgnih.gov
Exploitation of Friedel-Crafts Acylation in Thiophene Ring Functionalization
Friedel-Crafts acylation is a cornerstone of thiophene chemistry and the principal method for synthesizing 2-acetylthiophene. orgsyn.org The reaction involves the treatment of thiophene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. orgsyn.org
A variety of Lewis acids can be employed, with stannic chloride (SnCl₄) being a particularly effective catalyst that often provides higher yields and avoids the polymerization of thiophene that can occur with stronger Lewis acids like aluminum chloride (AlCl₃). orgsyn.org Other catalysts, such as iodine, have also been reported to facilitate this transformation under mild conditions. wikipedia.org
The reaction conditions for the Friedel-Crafts acylation of thiophene can be summarized as follows:
| Acylating Agent | Catalyst | Solvent (optional) | Typical Yield |
| Acetyl Chloride | Stannic Chloride (SnCl₄) | Benzene (B151609) | High |
| Acetic Anhydride | Iodine (I₂) | - | Good |
| Acetic Anhydride | Phosphoric Acid | Acetic Acid | High |
| Acetic Anhydride | Zeolites (e.g., Hβ) | - | Excellent |
This facile synthesis of 2-acetylthiophene makes it a readily available starting material for more complex thiophene derivatives, although direct functionalization at the 3-position remains a synthetic hurdle, necessitating the multi-step approaches previously described.
Applications of Vilsmeier-Haack Reagents in Precursor Functionalization
The Vilsmeier-Haack reaction is a versatile and powerful tool in organic chemistry, widely employed for the formylation or chloroformylation of electron-rich aromatic and heteroaromatic compounds. mdpi.comorganic-chemistry.org The reagent, typically a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as a weak electrophile. mdpi.comwikipedia.orgsemanticscholar.org Its application is crucial in the synthesis of precursors for complex thiophene derivatives.
One significant application involves the chloroformylation of ketones to produce β-chloroacroleins, which are valuable intermediates for synthesizing 5-aryl-2-acetylthiophenes. mdpi.com In this process, the Vilsmeier-Haack reagent interacts with the enolic form of an acetophenone (B1666503) derivative to form an iminium salt, which is subsequently hydrolyzed to yield the β-aryl-β-chloroacrolein. mdpi.com These intermediates can then undergo cyclization with a sulfur source, such as sodium sulfide, followed by reaction with chloroacetone (B47974) to construct the 5-aryl-2-acetylthiophene core. mdpi.com
Furthermore, the Vilsmeier-Haack reagent is instrumental in the cyclization and functionalization of existing thiophene precursors. For instance, the reaction of 3-acetyl-2-aminothiophenes with the Vilsmeier reagent (POCl₃ in DMF) can lead to the formation of 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives. researchgate.net This transformation demonstrates the reagent's utility not only in formylation but also in facilitating intramolecular cyclization to build fused heterocyclic systems. researchgate.netrsc.org The reaction conditions, particularly temperature, can dictate the final product; for example, formylation of 3-methoxybenzo[b]thiophene can yield different products based on the reaction's severity. rsc.org
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. The synthesis of thiophene derivatives, including precursors to this compound, has benefited significantly from these advancements.
Green Chemistry Methodologies (e.g., Ultrasound, Microwave-Assisted Synthesis)
Green chemistry principles have spurred the adoption of energy-efficient techniques like ultrasound and microwave irradiation, which can dramatically reduce reaction times, improve yields, and minimize the use of hazardous solvents. nih.gov
Ultrasound-Assisted Synthesis: Sonication, the application of high-frequency sound waves (typically >20 kHz), accelerates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, enhancing reaction rates. Ultrasound has been successfully used in the Gewald reaction for synthesizing multisubstituted 2-aminothiophenes, affording higher yields in shorter times compared to conventional heating methods. For example, the synthesis of novel thiophene chalcone (B49325) derivatives has been achieved in good yields with short reaction times under ultrasonic irradiation, highlighting its utility as a green chemistry protocol. researchgate.netamanote.com
Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that accelerates organic reactions by directly heating the solvent and reactants through dielectric heating. This technique has been effectively applied to the synthesis of thiophene derivatives. For instance, Suzuki cross-coupling reactions of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids have been performed under microwave irradiation in water, yielding the desired 2-acetyl-5-arylthiophenes efficiently. researchgate.net Similarly, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, key precursors for fused systems like thieno[2,3-d]pyrimidin-4-ones, has been achieved in just two minutes under microwave irradiation. researchgate.net
Catalyst-Mediated Transformations for Thiophene Derivatives
Catalysis plays a central role in the synthesis of thiophene derivatives, offering high efficiency, selectivity, and atom economy. tandfonline.com Various catalytic systems, particularly those based on transition metals, are employed to construct the thiophene ring or functionalize it.
Palladium-catalyzed reactions are prominent in this field. For example, the cycloisomerization of (Z)-2-en-4-yne-1-thiols to form substituted thiophenes can be catalyzed by PdI₂ in conjunction with KI. mdpi.com Copper catalysts have also been used to promote the cyclization of S-containing alkyne derivatives into 3-halothiophenes. mdpi.com Rhodium catalysts enable the transannulation reaction between 1,2,3-thiadiazoles and alkynes, providing a regioselective route to highly substituted thiophenes. organic-chemistry.org
Recent advancements have focused on catalytic asymmetric transformations to produce chiral thiophene-derived compounds. rsc.orgrsc.org Chiral Brønsted base catalysts, for example, can mediate the formation of a chiral intermediate that undergoes intramolecular reactions to yield axially chiral benzothiophene (B83047) derivatives or thiophene-dearomatized chiral spiranes with high enantioselectivity. rsc.org These methods open avenues to complex molecular architectures that are of interest in materials science and medicinal chemistry.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 2-acetylthiophene-3-carbonitrile was found in the surveyed literature.
Proton NMR (¹H NMR)
Specific ¹H NMR spectral data for this compound is not available in the reviewed sources.
Carbon-13 NMR (¹³C NMR)
Specific ¹³C NMR spectral data for this compound is not available in the reviewed sources.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies utilizing 2D NMR techniques for the structural elucidation of this compound were identified.
Mass Spectrometry (MS)
No mass spectrometry data for this compound was found in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
Specific high-resolution mass spectrometry data for this compound is not available in the reviewed sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
No published GC-MS analysis of this compound was identified in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its acetyl, nitrile, and thiophene (B33073) moieties.
The most prominent peaks would be due to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations. For simple ketones, the C=O stretch typically appears in the range of 1710-1740 cm⁻¹. pg.edu.pl In conjugated systems, such as this compound, where the acetyl group is attached to the thiophene ring, this frequency is expected to be lowered and observed in the 1685 cm⁻¹ region due to resonance. pg.edu.pl
The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption band in the region of 2200–2250 cm⁻¹. nih.gov The IR spectra of related cyanothiophene derivatives consistently show a strong band in this region, for instance at 2228 cm⁻¹ for a substituted pyridine-3-carbonitrile (B1148548) chemicalbook.com and at 2221 cm⁻¹ for a 5-acetyl-2-aminothiophene-3-carbonitrile derivative. mdpi.com
Additionally, the spectrum would display bands associated with the thiophene ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching within the 1622-1400 cm⁻¹ range, and C-S stretching vibrations, which are typically weaker and found in the fingerprint region. researchgate.netnii.ac.jp
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetyl (C=O) | Stretching | ~1685 | Strong |
| Nitrile (C≡N) | Stretching | 2200 - 2250 | Medium, Sharp |
| Aromatic C-H (Thiophene) | Stretching | > 3000 | Medium to Weak |
| Aromatic C=C (Thiophene) | Stretching | 1622 - 1400 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds with conjugated systems of double bonds and heteroatoms, as found in this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. doaj.orgsemanticscholar.org
The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The thiophene ring, being an aromatic heterocycle, possesses a conjugated π-electron system. dntb.gov.ua The presence of the acetyl (C=O) and nitrile (C≡N) groups extends this conjugation.
For similar, more complex thiophene derivatives, absorption bands have been observed in the UV region. For example, a study on 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene reported absorption maxima (λmax) at 262, 289, 365, and 374 nm in acetonitrile. researchgate.netnii.ac.jp While the substitution pattern is different, this indicates that substituted acetyl-cyanothiophenes absorb significantly in the UV range. The π → π* transitions, which are typically high in intensity, are responsible for the main absorption bands, while the n → π* transition of the carbonyl group's non-bonding electrons is expected to be weaker and may be observed as a shoulder on the main absorption peak. doaj.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available in the surveyed literature, this technique would provide invaluable information if suitable single crystals could be obtained.
Analysis of the crystal structure of related thiophene derivatives reveals key structural features. For instance, in the structure of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, the thiophene ring is planar. nih.govresearchgate.netresearchgate.net A similar planarity would be expected for the thiophene ring in this compound.
X-ray diffraction analysis would determine precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the acetyl and carbonitrile substituents relative to the thiophene ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. researchgate.net In the absence of strong hydrogen bond donors, the packing of this compound would likely be influenced by dipole-dipole interactions involving the polar acetyl and nitrile groups and potential C-H···N or C-H···O weak hydrogen bonds.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.
The molecular formula for this compound is C₇H₅NOS. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. Experimental values obtained for a pure sample of the compound are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages. This analysis is a standard method for the characterization of newly synthesized compounds.
Table 2: Theoretical Elemental Composition of this compound (C₇H₅NOS)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 55.61 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.33 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.58 |
| Sulfur | S | 32.06 | 1 | 32.06 | 21.21 |
| Total | | | | 151.183 | 100.00 |
Advanced Applications in Chemical Science
Role in Heterocyclic Ring System Annulation
The unique arrangement of reactive groups in 2-acetylthiophene-3-carbonitrile and its close derivatives facilitates the synthesis of various fused heterocyclic structures. These reactions, known as annulation, involve the formation of a new ring fused to the original thiophene (B33073) core.
The construction of pyridine (B92270) rings fused to or substituted with thiophene is a significant area of research, as these motifs are present in many biologically active compounds. While direct one-pot syntheses starting from 2-acetylthiophene (B1664040), an aldehyde, and a cyanide source can produce substituted 2-oxo-pyridine-3-carbonitriles researchgate.netfigshare.comnih.gov, the annulation approach using thiophene-3-carbonitrile precursors is key to forming fused systems like thieno[2,3-b]pyridines.
A common strategy involves the initial conversion of a 2-amino-3-cyanothiophene derivative, a close relative of the title compound, into a more complex intermediate that can undergo cyclization. For instance, reacting 2-amino-3-cyanothiophene derivatives with reagents like ethyl cyanoacetate (B8463686) can yield 2-(N-cyanoacetamido)-thiophene intermediates. These compounds can then undergo an intramolecular cyclization reaction in the presence of a base such as sodium ethoxide to form the thieno[2,3-b]pyridine (B153569) ring system researchgate.net. This method provides a reliable pathway to these important fused heterocycles.
Table 1: Representative Synthesis of Pyridine-Based Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Acetylthiophene, Benzaldehyde, Ethyl Cyanoacetate, Ammonium (B1175870) Acetate | One-pot reaction | 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile | researchgate.netfigshare.com |
| 2-Acetylthiophene, 4-Pyridine carboxaldehyde, Ethyl cyanoacetate, Ammonium acetate | Ceric ammonium nitrate (B79036) (CAN), Ethanol | 2-Oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | nih.gov |
The reactivity of the acetyl and nitrile groups on the thiophene ring is instrumental in the formation of fused pyrazole (B372694) and pyrimidine (B1678525) rings. These five- and six-membered nitrogen-containing heterocycles are cornerstones of many pharmaceutical compounds.
The synthesis of fused pyrazoles can be achieved by reacting a 2-acetylthiophene derivative with hydrazine (B178648) or its substituted variants. biocrick.com For fused pyrimidines, specifically thieno[2,3-d]pyrimidines, the established route often begins with 2-aminothiophene-3-carbonitrile (B183302) analogs. mdpi.com These precursors can react with various one-carbon electrophiles to construct the pyrimidine ring. The versatility of these reactions allows for the introduction of diverse substituents on the newly formed ring, which is crucial for tuning the molecule's properties. nih.govmdpi.com The transformation of pyrimidines into pyrazoles is also a known, though less common, skeletal editing method that highlights the chemical relationship between these two heterocycles. escholarship.orgescholarship.org
The synthesis of polycyclic systems where two or more heterocyclic rings are fused together is of great interest for applications in materials science and medicinal chemistry. nih.govsemanticscholar.org
Thieno[2,3-b]thiophene (B1266192): This framework, consisting of two fused thiophene rings, is found in compounds with applications as semiconductors and biologically active agents. mdpi.comekb.eg The synthesis of these architectures can start from precursors derived from 2-acetylthiophene. One approach involves converting a thiophene dicarbonitrile compound, which can be accessed from thiophene-based starting materials, into the fused bicyclic system. nih.gov For example, 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) serves as a key intermediate for building more complex bis-heterocyclic systems attached to the thieno[2,3-b]thiophene core. nih.govsemanticscholar.org
Thieno[2,3-c]pyridine (B153571): This isomeric thienopyridine has attracted significant attention due to its presence in various kinase inhibitors and its potential in materials chemistry. nih.govresearchgate.net Modern synthetic strategies have been developed to access this scaffold. One innovative, metal-free method involves a three-step sequence starting with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to create a fused triazole intermediate. The final step is an acid-mediated denitrogenative transformation that yields the desired thieno[2,3-c]pyridine derivatives in good yields. nih.govresearchgate.net
Scaffold Design for Structure-Activity Relationship (SAR) Studies
A molecular scaffold is a core structure from which a library of related compounds can be synthesized for biological screening. The this compound framework is an excellent scaffold for SAR studies due to its multiple points for chemical modification. researchgate.net By systematically altering the substituents on the thiophene ring and modifying the acetyl and nitrile functional groups, chemists can probe how structural changes influence biological activity. mdpi.comnih.gov
The functional groups of this compound offer distinct handles for chemical modification.
The Acetyl Group: The ketone can undergo a wide variety of classical carbonyl reactions. It can be reduced to a secondary alcohol, undergo nucleophilic addition with organometallic reagents, or serve as the electrophilic partner in condensation reactions (e.g., Claisen-Schmidt) to form chalcone-like structures. biocrick.commdpi.com
The Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a primary amide or a carboxylic acid. It can also be reduced to a primary amine or participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles.
The Thiophene Ring: The thiophene ring itself can be functionalized, typically through electrophilic substitution reactions at the C5 position, which is activated by the sulfur atom. This allows for the introduction of aryl groups or halogens, further expanding the chemical diversity of the scaffold. mdpi.comresearchgate.net
Table 2: Potential Chemical Modifications for SAR Studies
| Modification Site | Reaction Type | Potential New Functional Group(s) |
|---|---|---|
| Acetyl Group (C=O) | Reduction | Secondary Alcohol (-CH(OH)CH₃) |
| Grignard Reaction | Tertiary Alcohol (-C(OH)(R)CH₃) | |
| Condensation | Chalcone (B49325)/Enone moiety (-CH=CH-Ar) | |
| Nitrile Group (C≡N) | Hydrolysis (acid/base) | Amide (-CONH₂) or Carboxylic Acid (-COOH) |
| Reduction (e.g., LiAlH₄) | Primary Amine (-CH₂NH₂) | |
| Cycloaddition (e.g., with NaN₃) | Tetrazole ring |
| Thiophene Ring (C5) | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Aryl groups |
The electronic nature of substituents on the thiophene ring significantly influences the reactivity of the entire molecule and its biological activity. researchgate.net
The presence of an acyl group, such as the acetyl group in 2-acetylthiophene, plays a crucial role in the chemical reactivity of the thiophene ring, particularly towards oxidation. femaflavor.org Experimental and theoretical studies have shown that 2-acetylthiophene is thermodynamically more stable than its 3-acetyl isomer. researchgate.net This inherent stability and the electronic effects of the acetyl group are critical considerations in designing synthetic routes and predicting reaction outcomes.
In SAR studies, introducing electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro, nitro) onto the thiophene ring can modulate the molecule's properties. For example, an SAR analysis of certain thiophene derivatives revealed that an electron-donating methyl group at a specific position resulted in the highest anti-proliferative potency against tumor cells. sci-hub.se These substituent effects are fundamental to optimizing a lead compound for enhanced efficacy and improved pharmacological profiles.
Development of Functional Materials
The unique electronic and structural characteristics of this compound, featuring both an electron-withdrawing nitrile group and a reactive acetyl moiety on a thiophene backbone, position it as a valuable building block in the synthesis of advanced functional materials. Its strategic functionalization allows for the development of sophisticated polymeric structures, sensitive chemosensors, and effective corrosion inhibitors, each leveraging the distinct properties of the thiophene ring and its substituents.
Precursors for Polymeric and Oligomeric Materials (e.g., Thiophene-Based Trimers)
The compound this compound serves as a versatile precursor for the synthesis of thiophene-based oligomers and polymers, including trimers, which are of significant interest for applications in organic electronics. ucl.ac.uk The presence of both the acetyl and nitrile groups offers multiple pathways for polymerization and functionalization.
The strong electron-withdrawing nature of the cyano (-CN) group is particularly useful for tuning the optical and electronic properties of thiophene-based trimers. nih.gov The introduction of such groups can modify the electron affinity and band gap of the resulting materials. While direct polymerization of this compound is not extensively documented, analogous structures are used in key polymerization reactions. For instance, thiophene-2-carbonitrile can undergo trimerization in the presence of an acid catalyst like trifluoromethanesulfonic acid to form a 1,3,5-triazine (B166579) core, demonstrating a pathway for creating C3-symmetric materials from cyanothiophene precursors. rsc.org
Furthermore, the acetyl group of 2-acetylthiophene, a closely related precursor, is a key starting point for synthesizing 1,4-dithienyl 1,4-butanedione, a precursor for terthiophenes (thiophene trimers). nih.gov This conversion is typically achieved through a Mannich reaction followed by a Stetter reaction. nih.gov The nitrile group in this compound offers additional synthetic handles. For example, derivatives like 2-aminothiophene-3-carbonitrile can be covalently linked to a trimer aldehyde via an acid-catalyzed reaction to form an azomethine derivative, incorporating the cyano-substituted thiophene unit into a larger oligomeric structure. nih.gov
The general strategies for synthesizing thiophene-based trimers, where building blocks like this compound could be employed, include well-established C-C cross-coupling methods.
Table 1: Common C-C Cross-Coupling Reactions for Thiophene Oligomer Synthesis
| Coupling Reaction | Catalysts/Reagents | Typical Yield | Compatibility with Functional Groups |
| Suzuki Coupling | Pd(OAc)₂, PdCl₂ | 50-90% | Good compatibility with various functional groups. nih.gov |
| Kumada Coupling | Ni-based catalysts | High | Proceeds under mild conditions. nih.gov |
| Stille Coupling | Pd-based catalysts | High | Tolerant to a wide range of functional groups. |
| Sonogashira Coupling | Pd and Cu catalysts | Good | Used for creating ethynyl-linked oligomers. nih.gov |
These synthetic routes allow for the precise incorporation of functionalized thiophene units, enabling the rational design of oligomeric and polymeric materials with tailored electronic and physical properties for advanced applications. diva-portal.org
Building Blocks for Chemosensors and Probes
The molecular architecture of this compound, featuring a donor-acceptor system within a compact heterocyclic frame, makes it an excellent candidate for the design of chemosensors and molecular probes. researchgate.net The thiophene ring acts as a π-electron-rich system (donor), while the acetyl and nitrile groups function as electron-withdrawing moieties (acceptors). This intrinsic electronic arrangement is fundamental to the design of many colorimetric and fluorometric sensors. mdpi.comdntb.gov.ua
The development of chemosensors often relies on the principle of modulating intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). mdpi.com The functional groups on this compound can serve as binding sites for specific analytes, such as metal ions. Upon binding, the electronic properties of the molecule are altered, leading to a detectable change in its absorption (color) or emission (fluorescence) spectrum. researchgate.net
For instance, the acetyl group can be readily converted into a Schiff base by condensation with various amines. Schiff bases are a well-established class of ligands in coordination chemistry and have been extensively used in the design of selective metal ion sensors. dntb.gov.uanih.gov A notable example is the synthesis of a fluorescent "turn-on" and colorimetric chemosensor for Cu²⁺ by reacting a thiophene derivative with p-toluidine. researchgate.net Similarly, the reaction of 2-acetylthiophene with hydrazides can yield hydrazone-based sensors capable of detecting specific metal ions like Fe³⁺ and Cu²⁺ through distinct colorimetric or fluorescent responses.
The nitrile group also plays a crucial role. Thiophene derivatives containing a nitrile group, such as pyrazolo[3,4-h]quinoline-3-carbonitriles, have been developed as "turn-off" fluorescent chemosensors for Fe³⁺ ions. researchgate.net The coordination of the metal ion to the sensor molecule quenches its fluorescence, providing a clear signal for detection.
The design principles for such chemosensors involve creating a specific binding pocket for the target analyte. The heteroatoms (sulfur in the thiophene ring, oxygen in the acetyl group, and nitrogen in the nitrile group or its derivatives) can act as coordination sites. The selectivity of the sensor is determined by how well the size and electronic properties of this binding pocket match those of the target analyte, following a "lock and key" model. mdpi.com
Table 2: Functional Groups in Thiophene-Based Chemosensors and Their Roles
| Functional Group | Role in Chemosensor | Detection Mechanism | Example Analyte |
| Acetyl Group | Precursor to Schiff bases/hydrazones, binding site (oxygen atom) | Colorimetric, Fluorometric (Turn-on/off) | Cu²⁺, Fe³⁺ |
| Nitrile Group | Electron-withdrawing group, potential binding site (nitrogen atom) | Modulates electronic properties, Fluorescence quenching | Fe³⁺ |
| Thiophene Ring | π-electron donor, provides structural rigidity | Intramolecular Charge Transfer (ICT) | Various metal ions |
| Schiff Base (-C=N-) | Binding site, enhances conjugation | Chelation-Enhanced Fluorescence (CHEF), Colorimetric change | Al³⁺, Fe²⁺ |
The strategic combination of these functional groups allows for the synthesis of highly sensitive and selective chemosensors for a variety of environmental and biological applications. mdpi.com
Applications in Corrosion Inhibition (from a molecular interaction and design standpoint)
Thiophene derivatives, including this compound, are recognized for their potential as effective corrosion inhibitors for various metals, such as mild steel and aluminum, particularly in acidic environments. mdpi.commdpi.com The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govsemanticscholar.org The molecular design of these inhibitors is critical to their performance.
The inhibition mechanism is primarily based on the molecular interactions between the inhibitor and the metal surface. Key aspects of the molecular structure of this compound contribute to its potential as a corrosion inhibitor:
Heteroatom Adsorption: The thiophene ring contains a sulfur atom with lone pairs of electrons. Additionally, the acetyl group has an oxygen atom, and the nitrile group has a nitrogen atom, both possessing lone electron pairs. These heteroatoms can coordinate with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds and facilitating strong adsorption onto the surface. researchgate.net
π-Electron Interactions: The aromatic thiophene ring is rich in π-electrons. These π-electrons can interact with the metal surface, further strengthening the adsorption of the inhibitor molecule. researchgate.net
Surface Coverage: The planar structure of the thiophene ring allows for efficient packing and high surface coverage on the metal, effectively blocking the active sites for corrosion.
From a design standpoint, the presence of both electron-donating (the thiophene ring itself) and electron-withdrawing (acetyl and nitrile) groups is advantageous. Theoretical studies using Density Functional Theory (DFT) have shown that the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO), are correlated with inhibition efficiency. researchgate.netbiocrick.com A high E HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption. Conversely, a low E LUMO value suggests the ability to accept electrons from the metal.
The nature of the substituent groups significantly impacts the electron density of the thiophene ring and, consequently, the inhibition efficiency. biocrick.com For instance, the conversion of the acetyl group into a thiosemicarbazone derivative, such as 2-acetylthiophene thiosemicarbazone (2-AT), introduces additional nitrogen and sulfur atoms, which are known to be excellent adsorption centers, thereby potentially increasing the inhibitory effect. researchgate.net
Table 3: Electrochemical Data for a Thiophene-Based Inhibitor
| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1050 | - |
| 0.1 | 250 | 76.2 |
| 0.5 | 120 | 88.6 |
| 1.0 | 85 | 91.9 |
| 2.0 | 60 | 94.3 |
Note: Data is illustrative and based on typical results for thiophene derivatives in 1M HCl, not specifically for this compound. The data demonstrates that as the concentration of the inhibitor increases, the corrosion current density decreases, and the inhibition efficiency increases, which is characteristic behavior for effective corrosion inhibitors. mdpi.com This is attributed to greater surface coverage by the inhibitor molecules at higher concentrations. The adsorption of these inhibitors typically follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. mdpi.com
Q & A
Q. What are the established synthetic routes for preparing thiophene-carbonitrile derivatives, and how can they be adapted for 2-acetylthiophene-3-carbonitrile?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, 2-amino-thiophene-3-carbonitrile derivatives are synthesized via refluxing precursors (e.g., aldehydes or ketones) with nitriles in the presence of catalysts like ZnCl₂ in DMF. This method, optimized for tetrahydrobenzo[b]thiophene derivatives, achieves yields >80% . Adaptations for acetyl-substituted analogs may require acetyl-protected intermediates or controlled acetylation post-cyclization. Key parameters include solvent polarity (DMF enhances reactivity) and catalyst loading (0.8 mmol ZnCl₂ per 1 mmol substrate) .
Q. Which spectroscopic techniques are critical for characterizing thiophene-carbonitrile derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds averaging 1.70–1.75 Å) and torsion angles (e.g., 178.94° in aromatic systems), critical for confirming regiochemistry .
- NMR spectroscopy : H NMR identifies acetyl protons (δ 2.5–2.7 ppm) and nitrile substituents (non-protonic), while C NMR distinguishes nitrile carbons (δ 115–120 ppm) .
- FT-IR : Validates nitrile groups (C≡N stretching at ~2200 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for thiophene-carbonitrile derivatives?
- Methodological Answer : Discrepancies in bond angles (e.g., C–C–C angles varying by ±5°) or torsion angles (e.g., 14.1° vs. 178.9°) may arise from polymorphism or measurement artifacts. Strategies include:
- Comparative analysis : Cross-reference data from multiple studies (e.g., bond lengths in vs. 11) to identify systematic errors.
- Computational validation : Use DFT calculations (e.g., B3LYP/6-311G**) to predict stable conformers and compare with experimental data .
- Temperature-dependent studies : Assess thermal effects on crystal packing (e.g., mp 104–108°C in ) to rule out phase transitions .
Q. What strategies optimize reaction yields in cyclocondensation reactions involving thiophene-carbonitrile precursors?
- Methodological Answer :
- Catalyst screening : ZnCl₂ outperforms other Lewis acids (e.g., FeCl₃) in DMF due to its ability to activate carbonyl groups without side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of nitrile groups, while ethanol/water mixtures improve product precipitation .
- Stoichiometric control : Maintain a 1:1 molar ratio of aldehyde/ketone to nitrile precursors to minimize oligomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
